molecular formula C12H8ClNO2S B14573719 3-chloro-10H-phenothiazine 5,5-dioxide CAS No. 61174-90-1

3-chloro-10H-phenothiazine 5,5-dioxide

Cat. No.: B14573719
CAS No.: 61174-90-1
M. Wt: 265.72 g/mol
InChI Key: LCFMEEPUHFWABL-UHFFFAOYSA-N
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Description

3-chloro-10H-phenothiazine 5,5-dioxide is a chemical compound with the molecular formula C12H8ClNO2S. It is a derivative of phenothiazine, a heterocyclic compound that contains sulfur and nitrogen atoms in its structure. Phenothiazine and its derivatives are known for their diverse applications in various fields, including medicine, chemistry, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-10H-phenothiazine 5,5-dioxide typically involves the chlorination of phenothiazine followed by oxidation. The chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The oxidation step can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-10H-phenothiazine 5,5-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the dioxide back to the parent phenothiazine compound.

    Substitution: Electrophilic substitution reactions can introduce different functional groups at various positions on the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Phenothiazine.

    Substitution: Various substituted phenothiazine derivatives.

Scientific Research Applications

3-chloro-10H-phenothiazine 5,5-dioxide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-10H-phenothiazine 5,5-dioxide involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound, known for its use in antipsychotic medications.

    2-chlorophenothiazine: Another chlorinated derivative with similar chemical properties.

    10-phenylphenothiazine: A phenyl-substituted derivative with unique photophysical properties.

Uniqueness

3-chloro-10H-phenothiazine 5,5-dioxide is unique due to the presence of both chlorine and dioxide functional groups, which impart distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry, where its reactivity and stability are advantageous.

Properties

CAS No.

61174-90-1

Molecular Formula

C12H8ClNO2S

Molecular Weight

265.72 g/mol

IUPAC Name

3-chloro-10H-phenothiazine 5,5-dioxide

InChI

InChI=1S/C12H8ClNO2S/c13-8-5-6-10-12(7-8)17(15,16)11-4-2-1-3-9(11)14-10/h1-7,14H

InChI Key

LCFMEEPUHFWABL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=C(C=C3)Cl

Origin of Product

United States

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